2-Benzoylbenzoic acid
Overview
Description
It is a derivative of benzoic acid and benzophenone, characterized by the presence of both a benzoyl and a carboxyl group attached to a benzene ring
Mechanism of Action
Target of Action
2-Benzoylbenzoic acid is a reagent used in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . This suggests that the primary targets of this compound are likely the P2X purinergic receptors. These receptors play a crucial role in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
Given its role in the synthesis of a p2x purinergic agonist, it can be inferred that it may interact with its targets (p2x purinergic receptors) to modulate their activity . This interaction could lead to changes in cellular signaling and function.
Biochemical Pathways
Considering its role as a precursor in the synthesis of a p2x purinergic agonist, it may influence the purinergic signaling pathway . This pathway is involved in numerous physiological processes, including neurotransmission, inflammation, and pain perception.
Result of Action
Given its role in the synthesis of a p2x purinergic agonist, it may contribute to the modulation of purinergic signaling, potentially influencing processes such as neurotransmission, inflammation, and pain perception .
Biochemical Analysis
Biochemical Properties
It is known that 2-Benzoylbenzoic acid is used in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in purinergic signaling pathways.
Molecular Mechanism
It is known to be involved in the synthesis of BzATP Triethylammonium Salt , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzoylbenzoic acid can be synthesized through several methods. One common synthetic route involves the condensation of phthalic anhydride with benzene in the presence of aluminum trichloride, followed by hydrolysis . Another method involves the reaction of substituted 3,3-diphenylphthalides with a lower alkanoic acid and water . The resulting product is then purified through recrystallization from solvents such as benzene or cyclohexane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts like aluminum trichloride and specific reaction temperatures and pressures are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Scientific Research Applications
2-Benzoylbenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Benzoylbenzoic acid can be compared with other similar compounds, such as:
4-Benzoylbenzoic acid: Similar in structure but with the benzoyl group at the para position.
3-Benzoylbenzoic acid: The benzoyl group is at the meta position.
Benzophenone-2-carboxylic acid: Another name for this compound.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the functional groups on the benzene ring .
Properties
IUPAC Name |
2-benzoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
Record name | Benzoic acid, 2-benzoyl- | |
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Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
Record name | 2-Benzoylbenzoic acid | |
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Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
Record name | 2-BENZOYLBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS No. |
85-52-9, 27458-06-6 | |
Record name | 2-Benzoylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-52-9 | |
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Record name | 2-Benzoylbenzoic acid | |
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Record name | Benzoylbenzoic acid | |
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Record name | 2-BENZOYLBENZOIC ACID | |
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Record name | Benzoic acid, 2-benzoyl- | |
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Record name | Benzoic acid, 2-benzoyl- | |
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Record name | 2-benzoylbenzoic acid | |
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Record name | 2-BENZOYLBENZOIC ACID | |
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Record name | 2-BENZOYLBENZOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
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Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
Record name | 2-BENZOYLBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2-benzoylbenzoic acid is C14H10O3, and its molecular weight is 226.23 g/mol. []
A: this compound has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. [, , , ]
A: this compound can degrade under UV irradiation. This property has been utilized to develop it as a photolabile protecting group for alcohols and thiols. [, ] The degradation products vary depending on the reaction conditions and can include 3,3′-diphenylbiphthalidyl and 3-phenylphthalide. []
A: Yes, this compound has been successfully incorporated as an ester side group in polysiloxanes for the development of free radical polymerization photoinitiators. []
A: While not a catalyst itself, this compound is a key intermediate in the synthesis of benzanthrone, which is then used to synthesize the vat dye violanthrone. [] This process involves a series of reactions, including condensation and dimerization, showcasing the versatility of this compound as a building block. []
A: Yes, density functional theory (DFT) calculations have been used to explore structural insights and molecular orbitals of this compound. [] These studies provide information about its electronic structure, potential reactive sites, and charge delocalization. []
A: Yes, frozen-density embedding calculations have been explored to model the induced circular dichroism (ICD) of complexes between this compound and chiral molecules like (-)-(R)-amphetamine. [] This method shows promise for understanding chiral recognition processes involving this compound. []
A: Studies on 2-(4-methoxybenzoyl)benzoic acid analogues revealed that structural changes significantly impact sweetness. [] Principal component analysis and comparisons with sweet receptor models helped identify glucophores potentially interacting with sweet taste receptors. []
A: Yes, the substituent on the benzene ring can influence the equilibrium between the open and lactone forms of this compound. [] For example, 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid (TCBBA) predominantly exists in the lactone form in the crystalline state. []
A: While specific formulation strategies for this compound aren't extensively discussed in the provided research, its incorporation into polymers with amine co-reactants showcases a method to tune its photochemical properties and potentially influence its stability and release characteristics. []
A: The UV-photooxidative degradation of low-density polyethylene (LDPE) containing this compound has been studied by measuring changes in carbonyl index, tensile strength, elongation at break, crystallinity, and density. [] These techniques help monitor the structural and physical changes in LDPE upon UV exposure. []
A: Quantitative 13C NMR analysis is employed to determine the relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl, generated by chemical and photochemical reactions of this compound. []
A: Early X-ray crystallographic studies revealed that this compound exists in both anhydrous and hydrated forms, adopting an open conformation and forming centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic acid groups. []
A: this compound bridges organic chemistry, materials science, and photochemistry. Its use as a photolabile protecting group for alcohols and thiols highlights its value in organic synthesis. Additionally, its incorporation into polymers like polysiloxanes for photoinitiator applications exemplifies its relevance in materials science and photochemistry. [, ]
A: While the provided research papers don't directly address the environmental impact of this compound, its use in textile treatment for antibacterial properties and pesticide degradation under UV irradiation suggests potential environmental implications that require further investigation. []
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